molecular formula C23H31N3O3 B4986855 N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline

Cat. No. B4986855
M. Wt: 397.5 g/mol
InChI Key: RKLBNRJBRUXUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline, commonly known as NBPEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of anilines and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of NBPEP is not well understood. However, it has been reported to inhibit the growth of various bacterial and fungal strains by interfering with their cell membrane integrity. NBPEP has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
NBPEP has been reported to exhibit various biochemical and physiological effects. It has been shown to cause a decrease in the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. NBPEP has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitter activity in the central nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NBPEP in lab experiments is its high purity, which can be confirmed using analytical techniques such as NMR spectroscopy and HPLC. Additionally, NBPEP is relatively stable and can be stored for long periods without degradation. However, one of the limitations of using NBPEP is its low solubility in aqueous solutions, which can make it difficult to study its biological activity in vitro.

Future Directions

There are several future directions for the study of NBPEP. One potential direction is the development of new synthetic methods for the compound that can improve its solubility and bioavailability. Another direction is the study of the compound's potential applications in catalysis and material science. Additionally, the study of the compound's mechanism of action and its potential use as a fluorescent probe for the detection of metal ions in biological systems is an area that requires further investigation.

Synthesis Methods

The synthesis of NBPEP involves the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with 2-nitro-5-chloroaniline in the presence of a base to form NBPEP. The synthesis of NBPEP has been reported in various research articles, and the purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

NBPEP has been studied extensively for its potential applications in scientific research. It has been reported to exhibit antibacterial, antifungal, and antitumor activities. NBPEP has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, NBPEP has been used as a ligand for the synthesis of metal complexes, which have been studied for their potential applications in catalysis and material science.

properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-piperidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-23(2,3)18-7-10-20(11-8-18)29-16-13-24-21-17-19(9-12-22(21)26(27)28)25-14-5-4-6-15-25/h7-12,17,24H,4-6,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLBNRJBRUXUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline

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